Dimesityldichlorosilane

Description

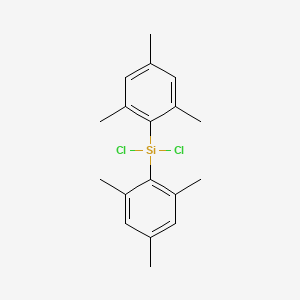

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dichloro-bis(2,4,6-trimethylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22Cl2Si/c1-11-7-13(3)17(14(4)8-11)21(19,20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSBLLCPBKKDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464913 | |

| Record name | DIMESITYLDICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5599-27-9 | |

| Record name | DIMESITYLDICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimesityldichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dimesityldichlorosilane and Derived Architectures

Direct Synthesis Approaches for Dimesityldichlorosilane

The primary route for the synthesis of this compound involves the reaction of a mesityl organometallic reagent with a silicon tetrachloride precursor. A notable example is the reaction of mesityllithium with tetrachlorosilane.

In a typical procedure, a solution of tetrachlorosilane in toluene is added dropwise to a suspension of mesityllithium diethyl etherate in toluene at 0 °C. Following the addition, the reaction mixture is heated to reflux for 18 hours. After cooling, the insoluble lithium chloride is filtered off, and the solvent is removed from the filtrate under vacuum. The volatile by-product, trichloromesitylsilane, is separated from the crude product by distillation under high vacuum at approximately 80 °C. The desired this compound is then purified by recrystallization from n-hexane, affording the colorless product in a 70% yield. uni-oldenburg.de

Reaction Scheme:

2 MesLi·Et₂O + SiCl₄ → Mes₂SiCl₂ + 2 LiCl

Table 1: Synthesis of this compound

| Reactants | Reagents/Solvents | Reaction Conditions | Product | Yield |

|---|

Conversions and Derivatizations of this compound

The reactivity of the Si-Cl bonds in this compound allows for a range of conversion and derivatization reactions, leading to the formation of diverse organosilicon structures.

Fluorination Reactions with Hexafluorosilicates

While hexafluorosilicates, such as sodium hexafluorosilicate, are known reagents for the nucleophilic fluorination of organodichlorophosphorus compounds rsc.org, specific literature detailing the direct fluorination of this compound using hexafluorosilicates could not be identified in the performed search. The steric hindrance imposed by the two mesityl groups may influence the feasibility of this transformation.

Functionalization via Amine and Lithium Metal Treatment

The reaction of this compound with nucleophiles like amines is a fundamental process for introducing nitrogen-containing substituents at the silicon center. The specific products of such reactions with primary or secondary amines would be expected to be dimesityl-substituted aminosilanes, though specific examples with this compound were not found in the conducted search.

Treatment of this compound with lithium metal or lithium naphthalenide is a method for reductive coupling. For instance, the reduction of a mixture of this compound and other chloro-element compounds (ECl₂) with a lithium naphthalenide solution leads to the formation of heteronuclear propellane-type siliconoid clusters. uni-saarland.de This demonstrates the feasibility of using lithium reagents to induce Si-Si bond formation or the generation of highly reactive silylene intermediates from this compound.

Pathways to Silyl (B83357) Anion Precursors

The reduction of chlorosilanes with alkali metals is a common method for the generation of silyl anions. The reaction of this compound with lithium naphthalenide to form siliconoid clusters suggests that silyl anionic intermediates are likely formed during the reaction. uni-saarland.de While a direct synthesis of a stable dimesitylsilyl anion precursor from this compound was not explicitly detailed in the searched literature, this reductive approach represents a plausible pathway to such species.

Synthesis of Silicon-Containing Unsaturated Species

The steric bulk of the mesityl groups in this compound is crucial for the stabilization of low-coordinate silicon species, such as those containing silicon-phosphorus double bonds.

Generation of Phosphasilenes via Halide Elimination

A key application of this compound is in the synthesis of phosphasilenes (compounds with a Si=P double bond). The reaction of this compound with a lithiated primary phosphine, followed by a dehydrohalogenation step, can yield these unusual molecules.

Specifically, the reaction of this compound with lithiated (2,4,6-tri-tert-butylphenyl)phosphine, followed by treatment with n-butyllithium, leads to the formation of a stable phosphasilene. The bulky substituents are essential for preventing dimerization and decomposition of the reactive Si=P double bond.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tetrachlorosilane |

| Mesityllithium |

| Lithium chloride |

| Trichloromesitylsilane |

| Sodium hexafluorosilicate |

| Lithium naphthalenide |

| (2,4,6-tri-tert-butylphenyl)phosphine |

| n-butyllithium |

Preparation of Disilenes and Related Multiple-Bonded Silicon Species

The formation of stable compounds containing silicon-silicon double bonds, known as disilenes, represents a significant departure from the typical bonding observed in carbon chemistry and was long considered impossible due to the "double bond rule". The isolation of the first stable disilene, tetramesityldisilene, was a landmark achievement, made possible by the use of the sterically bulky mesityl groups which prevent polymerization. rsc.org While the initial synthesis of tetramesityldisilene involved the irradiation of 2,2-bis(2,4,6-trimethylphenyl)hexamethyltrisilane, subsequent methodologies have focused on the reductive coupling of dihalosilane precursors. rsc.org

The general strategy for the synthesis of disilenes from dichlorosilanes involves a reductive coupling reaction, typically employing alkali metals or other reducing agents. The reaction proceeds by the removal of the two chlorine atoms from the silicon centers, followed by the formation of a new silicon-silicon bond. The choice of reducing agent and reaction conditions can significantly influence the outcome of the reaction, with factors such as solvent and temperature playing a crucial role.

A common approach involves the use of lithium naphthalenide or finely dispersed alkali metals to effect the reduction. For instance, the reductive coupling of appropriately substituted dichlorosilanes can lead to the formation of a variety of acyclic and cyclic disilenes. The steric bulk of the substituents on the silicon atom is paramount in preventing the formation of oligomeric or polymeric materials and in stabilizing the resulting Si=Si double bond.

While a direct, high-yield synthesis of tetramesityldisilene from the reductive coupling of this compound is not the originally reported method, this approach is a viable pathway for the formation of symmetrically substituted disilenes. The reaction would theoretically proceed as follows:

2 Mes2SiCl2 + 4 M → Mes2Si=SiMes2 + 4 MCl (where M is an alkali metal)

The success of this reaction is highly dependent on the precise reaction conditions to favor the formation of the desired disilene over other potential side products.

Furthermore, this compound can serve as a precursor to more complex, functionalized disilenes. By first reacting this compound with a suitable nucleophile to replace one of the chloro substituents, an unsymmetrically substituted dichlorosilane (B8785471) can be generated. Subsequent reductive coupling of this intermediate, either with itself or with another dichlorosilane, can provide access to a wider range of disilene architectures with tailored electronic and steric properties.

| Reactant(s) | Reducing Agent | Product | Key Feature |

| 2,2-bis(2,4,6-trimethylphenyl)hexamethyltrisilane | hv (Irradiation) | Tetramesityldisilene | First stable disilene isolated |

| Substituted Dichlorosilanes | Alkali Metals (e.g., Li, Na) | Symmetrically substituted disilenes | General method for Si=Si bond formation |

| This compound | Alkali Metals (e.g., Li, Na) | Tetramesityldisilene | Theoretical direct route |

Formation of Siliconoid Clusters and Polycyclic Frameworks

Beyond the formation of simple double bonds, this compound and related bulky dihalosilanes are instrumental in the synthesis of more complex, three-dimensional silicon frameworks known as siliconoid clusters. These molecules possess cage-like structures and exhibit unique electronic and structural properties that are of fundamental interest and have potential applications in materials science and electronics.

Reductive Coupling to Persilapropellanes

Persilapropellanes are a class of polycyclic organosilicon compounds characterized by three rings sharing a common silicon-silicon bond, resembling a propeller. The synthesis of these intricate structures often involves the reductive coupling of di- or trichlorosilanes under specific conditions that favor intramolecular cyclization and cage formation.

While a direct synthesis of a persilapropellane starting from this compound is not extensively documented, the general principles of reductive coupling suggest its potential as a precursor. The reaction would likely involve a multi-step process where initial intermolecular coupling to form larger oligosilane chains is followed by intramolecular cyclizations to build the propeller-like framework. The steric bulk of the mesityl groups would play a critical role in directing the stereochemistry of the cyclization reactions and in stabilizing the final propellane structure.

The formation of such complex silicon frameworks is often a testament to the intricate interplay between reactant geometry, reaction kinetics, and thermodynamics. The precise control over these factors is necessary to achieve the desired polycyclic architecture.

Strategies for Site-Selective Functionalization of Siliconoid Cores

Once a siliconoid cluster is formed, the ability to selectively functionalize specific silicon atoms within the core is crucial for tuning its properties and for its integration into larger molecular or material systems. The presence of different chemical environments for the silicon atoms within a siliconoid cluster, arising from their connectivity and the steric influence of the substituents, allows for the possibility of site-selective reactions.

Recent advances have demonstrated the successful site-selective functionalization of Si6R6 siliconoids, which can be considered analogues of benzene in terms of their thermodynamic stability. These strategies often involve the initial generation of a reactive site on the siliconoid core, for example, through a selective reduction or deprotonation, followed by quenching with an electrophile.

For instance, the selective 2-lithiation of a Si6R6 siliconoid has been achieved, creating a nucleophilic center at a specific vertex of the cluster. This lithiated intermediate can then be reacted with a variety of electrophiles, such as Me3SiCl, SiCl4, or carboxylic acid chlorides, to introduce a functional group at that specific position. This approach allows for the synthesis of a range of 2-functionalized Si6 clusters.

The ability to direct the functionalization to different vertices of the siliconoid scaffold opens up possibilities for creating derivatives with tailored electronic and steric properties. The structural and spectroscopic effects of the position of the newly introduced functional group can be studied by comparing different isomers. This level of control over the molecular architecture is a key step towards the rational design of silicon-based materials with specific functions.

| Siliconoid Core | Reagent(s) | Functionalization Strategy | Product |

| Si6R6 | 1. Reducing Agent (e.g., Lithium) 2. Electrophile (e.g., Me3SiCl) | Site-selective lithiation followed by electrophilic quench | 2-Functionalized Si6R6 siliconoid |

| Si6R6 | 1. Reducing Agent (e.g., Lithium) 2. SiCl4 | Site-selective lithiation followed by reaction with a silicon electrophile | Trichlorosilyl-functionalized Si6R6 siliconoid |

| Si6R6 | 1. Reducing Agent (e.g., Lithium) 2. R'COCl | Site-selective lithiation followed by acylation | Acyl-functionalized Si6R6 siliconoid |

Reactivity Investigations and Mechanistic Elucidation of Dimesityldichlorosilane Systems

Halogen Exchange Reactions at the Silicon Center

The chlorine atoms in dimesityldichlorosilane can be readily exchanged for other halogens, providing access to a range of dimesityldihalosilanes. These reactions are crucial for synthesizing precursors with tailored reactivity for subsequent transformations.

One of the most common methods for halogen exchange is the Finkelstein reaction, which involves the treatment of an alkyl halide with an alkali metal halide in a suitable solvent. wikipedia.orgorganic-chemistry.orgunacademy.comquora.comscienceinfo.com In the case of this compound, reaction with sodium iodide (NaI) in acetone (B3395972) leads to the formation of dimesityldiiodosilane. The success of this reaction is driven by the precipitation of sodium chloride (NaCl) in acetone, which shifts the equilibrium towards the product side. wikipedia.orgscienceinfo.com

Similarly, the synthesis of dimesityldifluorosilane can be achieved through halogen exchange. While direct reaction with potassium fluoride (B91410) (KF) can be sluggish, the use of milder fluorinating agents like silver fluoride (AgF) can facilitate the conversion. organic-chemistry.orgresearchgate.netnih.govsdi.com.auyoutube.com The reaction with AgF proceeds due to the formation of the more thermodynamically stable silver chloride (AgCl).

Table 1: Halogen Exchange Reactions of this compound

| Starting Material | Reagent | Solvent | Product | Byproduct |

| This compound | Sodium Iodide (NaI) | Acetone | Dimesityldiiodosilane | Sodium Chloride (NaCl) |

| This compound | Silver Fluoride (AgF) | Acetonitrile | Dimesityldifluorosilane | Silver Chloride (AgCl) |

Coupling and Condensation Processes

Reductive coupling of this compound is a cornerstone for the synthesis of compounds containing silicon-silicon bonds, most notably the landmark compound, tetramesityldisilene. This reaction typically involves the use of alkali metals or other reducing agents to facilitate the formation of the Si=Si double bond.

The synthesis of tetramesityldisilene, the first stable compound containing a silicon-silicon double bond, was a significant achievement in organosilicon chemistry. While the initial synthesis involved the photolysis of a trisilane precursor, reductive coupling of a dimesityl silicon dihalide is a more direct route. nih.govdtic.mil The reaction of this compound with finely dispersed lithium metal in an inert solvent like tetrahydrofuran (B95107) (THF) leads to the formation of the disilene. The bulky mesityl groups are crucial for shielding the reactive Si=Si double bond from polymerization.

Condensation reactions of this compound, for example with water or alcohols, can lead to the formation of siloxanes. The hydrolysis of this compound initially yields the corresponding silanediol, Mes2Si(OH)2. This intermediate can then undergo intermolecular condensation to form linear or cyclic siloxanes. The steric bulk of the mesityl groups influences the structure of the resulting siloxane, often favoring the formation of smaller cyclic species like the cyclotrisiloxane.

Table 2: Coupling and Condensation Products of this compound

| Reactant(s) | Reaction Type | Product | Key Feature |

| This compound, Lithium | Reductive Coupling | Tetramesityldisilene | Stable Si=Si double bond |

| This compound, Water | Hydrolysis/Condensation | Dimesitylcyclosiloxanes | Formation of Si-O-Si linkages |

Reactions Yielding Novel Silicon-Containing Rings and Cages

This compound is a valuable building block for the construction of novel silicon-containing rings and cages. The two chlorine atoms provide reactive sites for the formation of new silicon-carbon or silicon-heteroatom bonds in a cyclic framework.

The reaction of this compound with 1,ω-dilithioalkanes or the corresponding di-Grignard reagents is a common strategy for the synthesis of silacycloalkanes. For instance, the reaction with 1,4-dilithiobutane (B8677394) would be expected to yield 1,1-dimesityl-1-silacyclopentane. The success of these cyclization reactions depends on factors such as ring strain and the effective concentration of the reagents to favor intramolecular over intermolecular reactions.

While specific examples of cage-like structures synthesized directly from this compound are less common in the literature, its derivatives are used in the construction of more complex architectures. For example, the controlled hydrolysis of this compound under specific conditions can potentially lead to the formation of silsesquioxanes, which are cage-like oligosiloxanes with the general formula (RSiO1.5)n. The steric hindrance of the mesityl groups would significantly influence the resulting cage structure.

Studies on Silylene Insertion Pathways

This compound is an important precursor for the generation of dimesitylsilylene (Mes2Si:), a divalent silicon species analogous to a carbene. Silylenes are highly reactive intermediates that can undergo a variety of insertion and addition reactions.

While direct generation from this compound is challenging, it is a key starting material for the synthesis of silylene precursors. For example, this compound can be converted to 2,2-dimesitylhexamethyltrisilane, which upon photolysis, extrudes dimesitylsilylene.

Once generated, dimesitylsilylene exhibits characteristic reactivity. It can insert into a variety of bonds, including Si-H, O-H, and C-H bonds. For example, the insertion of dimesitylsilylene into the O-H bond of an alcohol proceeds readily to form an alkoxysilane. These insertion reactions are synthetically useful for the formation of new silicon-element bonds.

Exploration of Ultrasonically Induced Chemical Transformations

The use of ultrasound in chemical reactions, known as sonochemistry, can significantly enhance reaction rates and yields, particularly in heterogeneous systems. acs.orgbath.ac.ukacs.org The application of ultrasound to reactions involving this compound has been explored, primarily in the context of reductive coupling.

The Wurtz-type coupling of dichlorosilanes with alkali metals to form polysilanes is a reaction that benefits greatly from ultrasonic irradiation. acs.orgbath.ac.ukacs.org In the case of this compound, sonication of a mixture with lithium or sodium metal in an appropriate solvent can promote the formation of silicon-silicon bonds. The ultrasound serves to clean the surface of the metal, facilitating electron transfer to the dichlorosilane (B8785471) and promoting the coupling reaction. This method can be used to synthesize polydimesitylsilane or, under conditions that favor intramolecular coupling, cyclic silanes.

The primary mechanism of sonochemical enhancement in these systems is the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, as well as shockwaves and microjets that can dramatically increase the reactivity of solid surfaces. nih.gov

Table 3: Ultrasonically Induced Reactions of Dichlorosilanes

| Substrate | Reagent | Conditions | Primary Effect of Ultrasound | Product Type |

| Dichlorosilanes | Alkali Metal | Inert Solvent, Ultrasound | Surface activation, enhanced mass transport | Polysilanes/Cyclic Silanes |

Reactivity of Derivatives: Insights into Closed-Shell and Biradical Processes

The derivatives of this compound, particularly those with silicon in low coordination states like disilenes and silenes, exhibit fascinating reactivity that can be understood in terms of both closed-shell and biradical pathways.

Tetramesityldisilene, formed from the reductive coupling of this compound, is a prime example. While it is formally represented with a Si=Si double bond (a closed-shell structure), it can exhibit reactivity characteristic of a biradical. acs.orgacs.orgnih.gov For instance, in its reactions with certain aldehydes, the formation of products can be rationalized by invoking a biradical intermediate. acs.orgacs.org This dual nature arises from the relatively small energy gap between the singlet and triplet states of the disilene.

Silenes (R2Si=CR'2), which can be generated from dimesityl-substituted precursors, also display this dichotomy. Their reactions can proceed through concerted, closed-shell mechanisms, such as [2+2] cycloadditions, or through stepwise, biradical pathways, depending on the nature of the reactants and the reaction conditions. Computational studies have been instrumental in elucidating the subtle energetic differences between these pathways. rsc.orgresearchgate.net The steric bulk of the mesityl groups in dimesityl-substituted silenes plays a critical role in stabilizing these reactive species and influencing their reaction trajectories.

Polymerization Studies and Macromolecular Architectures from Dimesityldichlorosilane

Controlled Hydrolysis and Condensation Polymerization to Polysiloxanes

The conversion of dichlorosilanes to polysiloxanes is a cornerstone of silicone chemistry, typically proceeding through a two-step hydrolysis and condensation mechanism. In this process, the chlorosilane is first hydrolyzed to a silanediol, which then undergoes condensation to form siloxane bonds.

For dimesityldichlorosilane, the hydrolysis to dimesitylsilanediol is a feasible step. However, the subsequent condensation polymerization is significantly impeded. The two bulky mesityl groups on the silicon atom create substantial steric hindrance, which restricts the close approach of silanol (B1196071) moieties required for the formation of a siloxane linkage. This steric shielding effect drastically reduces the rate and extent of polymerization, often leading to the formation of low molecular weight oligomers or favoring the stability of the monomeric silanediol.

Table 1: Steric Effects on the Polycondensation of Dichlorosilanes

| Dichlorosilane (B8785471) | Substituent | Steric Hindrance | Polymerization Outcome |

| Dimethyldichlorosilane | Methyl | Low | High molecular weight polysiloxanes |

| Diphenyldichlorosilane | Phenyl | Moderate | Lower molecular weight polysiloxanes |

| This compound | Mesityl | Very High | Primarily oligomers or stable silanediols |

This table illustrates the general trend of increasing steric hindrance from substituent groups on the silicon atom and its impact on the ability to form high molecular weight polysiloxanes via condensation polymerization.

Research has shown that while the formation of poly(dimesitylsiloxane) is theoretically possible, practical synthesis yields polymers with very low degrees of polymerization. The energy barrier for the condensation reaction is significantly higher compared to less sterically hindered dichlorosilanes.

Applications in Poly(silylether) Synthesis via Dehydrocoupling Polymerization

Poly(silylether)s are another important class of silicon-containing polymers, often synthesized through the dehydrocoupling polymerization of a dihydrosilane with a diol. However, an alternative route involves the reaction of a dichlorosilane with a diol. In this condensation reaction, this compound can, in principle, react with a diol to form a poly(silylether).

Similar to polysiloxane formation, the synthesis of high molecular weight poly(silylether)s from this compound is challenging. The steric bulk of the mesityl groups hinders the nucleophilic attack of the hydroxyl groups of the diol on the silicon center. This results in slow reaction kinetics and a low degree of polymerization. The primary products are often short-chain oligomers or simple bis(alkoxy)dimesitylsilane molecules.

Development of Alternating Polysiloxane Copolymers

The synthesis of alternating copolymers offers a strategy to incorporate sterically hindered units like dimesitylsilane into a polymer chain. This can be achieved by reacting a pre-formed silanediol with a different dichlorosilane in a step-growth polymerization. For instance, the reaction of dimesitylsilanediol with a less hindered dichlorosilane, such as dimethyldichlorosilane, could theoretically lead to an alternating copolymer.

Role in Advanced High-Performance Polymer Research

The inherent resistance of this compound to undergo extensive polymerization has limited its direct application as a primary monomer for high-performance polymers. High-performance polymers typically require high molecular weights to achieve desirable mechanical properties such as strength and toughness.

However, the steric bulk of the dimesityl groups can be advantageous in other contexts. For example, dimesitylsilane moieties can be incorporated as end-caps or as specific units within a polymer chain to control polymer architecture and properties. The bulky groups can enhance the thermal stability of a polymer by restricting chain mobility and preventing degradation pathways. Furthermore, they can be used to create polymers with specific free volume characteristics, which can be useful in membrane applications.

Research in this area is focused on leveraging the unique steric properties of this compound not as a chain-building monomer, but as a modifying agent to impart specific characteristics to other polymer systems.

Advanced Spectroscopic and Structural Characterization of Dimesityldichlorosilane Compounds

X-ray Crystallography for Precise Molecular Structure Determination

The structural elucidation of a compound like dimesityldichlorosilane begins with the growth of a suitable single crystal. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. carleton.edu The crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a unique pattern of reflections. tcd.ie The angles and intensities of these diffracted beams are meticulously recorded by a detector as the crystal is rotated. ornl.gov

This raw data is then processed to determine the unit cell dimensions and the crystal's space group. The primary challenge, known as the "phase problem," is solved using computational methods to generate an initial electron density map. This map is interpreted to build a preliminary molecular model, which is subsequently refined. The refinement process involves adjusting atomic positions, thermal parameters, and occupancy factors to achieve the best possible agreement between the observed diffraction pattern and the one calculated from the model. carleton.eduornl.gov

While specific crystallographic data for this compound is not detailed in the available research, the analysis of its solid-state structure would reveal how the bulky molecules pack together in the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions. fiveable.me

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific atomic nuclei, such as ¹H, ¹³C, and ²⁹Si. It provides detailed information about the connectivity and structure of molecules in solution. rsc.org

¹H NMR spectroscopy is used to identify the hydrogen atoms within the organic (mesityl) ligands of the molecule. The spectrum for this compound is expected to show distinct signals corresponding to the chemically non-equivalent protons of the mesityl groups. This includes signals for the aromatic protons on the phenyl ring and the protons of the three methyl groups. The chemical shift of each signal provides insight into the electronic environment of the protons.

Table 1: Expected ¹H NMR Signals for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic Protons (meta-H) | Data not available | Singlet |

| Methyl Protons (para-CH₃) | Data not available | Singlet |

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum of this compound, each chemically unique carbon atom gives a single peak. udel.edu This allows for the characterization of the four distinct types of carbon atoms in the mesityl groups: the ipso-carbon bonded to silicon, the ortho- and meta-carbons (bearing methyl groups and hydrogen atoms, respectively), and the para-carbon (bearing a methyl group).

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Type | Typical Chemical Shift Range (ppm) libretexts.orgoregonstate.edu |

|---|---|

| Aromatic C (ipso, C-Si) | 125 - 150 |

| Aromatic C (ortho, C-CH₃) | 125 - 150 |

| Aromatic C (meta, C-H) | 125 - 150 |

| Aromatic C (para, C-CH₃) | 125 - 150 |

| Methyl C (para-CH₃) | 10 - 35 |

²⁹Si NMR spectroscopy is uniquely suited for studying the environment around the silicon atom. huji.ac.il Although the natural abundance of the ²⁹Si isotope is low (4.7%), this technique yields sharp signals over a wide chemical shift range, making it highly sensitive to the nature of the substituents attached to the silicon atom. huji.ac.ilunige.ch For this compound, the spectrum would be expected to show a single resonance, the chemical shift of which would be characteristic of a silicon atom bonded to two aryl groups and two chlorine atoms. This value is a key identifier for the specific chemical environment of the silicon center. nih.gov

Table 3: Expected ²⁹Si NMR Signal for this compound

| Silicon Environment | Expected Chemical Shift (ppm) |

|---|

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for the characterization of organosilicon compounds like this compound. It provides information on the molecular weight and structure of the analyte by ionizing it and then separating the resulting ions based on their mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of this compound, GC-MS is instrumental in assessing the purity of a synthesized sample and identifying any byproducts. The gas chromatograph separates volatile compounds in a mixture, and the mass spectrometer then provides a mass spectrum for each separated component, which aids in its identification.

The purity of a this compound sample can be determined by integrating the peak areas in the gas chromatogram. The presence of impurities would be indicated by additional peaks with different retention times, and their mass spectra could be used to identify their structures.

Table 1: Expected Key Ions in the GC-MS Fragmentation of this compound

| Ion Fragment | Description |

| [M]+ | Molecular Ion |

| [M - CH₃]+ | Loss of a methyl group |

| [M - Cl]+ | Loss of a chlorine atom |

| [M - Mesityl]+ | Loss of a mesityl group |

| [Si(Mesityl)Cl₂]+ | Dimesitylsilyl cation |

| [Si(Mesityl)₂Cl]+ | Dimesitylchlorosilyl cation |

Note: This table is predictive and based on general fragmentation patterns of similar compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Labile Complex Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing labile, non-volatile, and large molecules, including organometallic and coordination complexes. mdpi.commdpi.comnih.gov In the context of this compound, ESI-MS would be the method of choice for characterizing its hydrolysis products or any complexes it may form. mdpi.comnih.govchromatographytoday.com

The hydrolysis of dichlorosilanes is a fundamental reaction, and ESI-MS can be employed to detect the transient silanol (B1196071) and disiloxane (B77578) intermediates that are formed. mdpi.com For instance, the hydrolysis of this compound would be expected to proceed through dimesitylsilanediol, which could then condense to form various cyclic or linear oligomers. ESI-MS, particularly in negative ion mode, could detect the deprotonated silanol species.

While specific ESI-MS studies on this compound are not prevalent, research on the hydrolysis of other organochlorosilanes has demonstrated the utility of this technique in elucidating reaction mechanisms. mdpi.comnih.gov The resulting mass spectra would provide the mass-to-charge ratios of the various hydrolysis and condensation products, allowing for their structural assignment.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. researchgate.net When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This results in an IR spectrum that serves as a unique "fingerprint" for the compound.

For this compound, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of its various functional groups. The key vibrational modes would include:

Si-Cl stretches: These typically appear in the region of 600-400 cm⁻¹. The presence of two chlorine atoms would likely result in symmetric and asymmetric stretching modes.

Si-C (aryl) stretches: The stretching vibration of the silicon-mesityl bond is expected in the fingerprint region.

Aromatic C-H stretches: These vibrations from the mesityl groups would be observed above 3000 cm⁻¹.

Aromatic C=C stretches: The stretching vibrations of the carbon-carbon double bonds in the mesityl rings typically appear in the 1600-1450 cm⁻¹ region.

Aliphatic C-H stretches: The methyl groups on the mesityl rings will show stretching vibrations in the 3000-2850 cm⁻¹ range.

CH₃ bending vibrations: These will be present in the fingerprint region, typically around 1450 cm⁻¹ and 1375 cm⁻¹.

By analyzing the positions and intensities of these absorption bands, one can confirm the presence of the key structural features of this compound.

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Si-Cl | Stretching | 600 - 400 |

| Si-C (aryl) | Stretching | Fingerprint Region |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| CH₃ | Bending | ~1450 and ~1375 |

Note: This table is predictive and based on characteristic IR absorption frequencies for the respective functional groups.

Thermal Analysis Techniques (DSC, TGA) for Polymer Characterization

While this compound is a monomer, it can be used to synthesize polysilanes, specifically poly(dimesitylsilylene). Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal properties of such polymers. researchgate.netresearchgate.netmdpi.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For a polymer like poly(dimesitylsilylene), DSC can be used to determine its glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). The bulky mesityl groups would likely impart significant steric hindrance, leading to a high glass transition temperature and potentially hindering crystallization, resulting in a largely amorphous polymer.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA provides information about the thermal stability and decomposition profile of a polymer. For poly(dimesitylsilylene), TGA would reveal the temperature at which it begins to degrade and the amount of residue left at high temperatures. The degradation of polysilanes can proceed through various mechanisms, including depolymerization or random chain scission. researchgate.netresearchgate.net The high steric crowding from the mesityl groups might influence the degradation pathway and enhance the thermal stability compared to less substituted polysilanes.

Although specific DSC and TGA data for poly(dimesitylsilylene) are scarce, studies on other polysilanes with bulky aryl substituents have shown that these groups generally increase the thermal stability of the polymer backbone. researchgate.netmdpi.com

Table 3: Illustrative Thermal Properties of Aryl-Substituted Polysilanes

| Polymer | Tg (°C) | Td, 5% weight loss (°C) | Char Yield (%) |

| Poly(methylphenylsilylene) | 127 | ~350 | ~10 |

| Poly(diphenylsilylene) | 123 | ~400 | ~40 |

Note: This table provides representative data for related polymers to illustrate the expected range of thermal properties and is not specific to poly(dimesitylsilylene).

Electron Microscopy (TEM, SEM) for Morphological and Elemental Analysis

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are invaluable for studying the morphology and elemental composition of materials at the micro- and nanoscale. While this compound itself is a crystalline solid, these techniques are more relevant for characterizing the materials derived from it, such as silica (B1680970) or ceramic materials produced upon hydrolysis and subsequent heat treatment.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. If this compound were used as a precursor for silica materials, for example, through a sol-gel process, SEM could be used to visualize the particle size, shape, and surface texture of the resulting silica powder or film. nih.gov

In conjunction with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), both SEM and TEM can perform elemental analysis. This would allow for the mapping of silicon and oxygen in the derived materials, confirming their composition and homogeneity. While specific morphological studies on materials directly derived from this compound are not widely reported, the principles of using dichlorosilane (B8785471) precursors to generate structured silica and silicon-based ceramics are well-established. researchgate.netnih.govresearchgate.net The bulky mesityl groups would be removed during the conversion to silica, but their presence in the precursor could influence the final morphology of the material.

Computational and Theoretical Investigations of Dimesityldichlorosilane Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of chemical reactions involving organosilicon compounds. By calculating the electronic structure of molecules, DFT allows for the exploration of potential energy surfaces, providing insights into the feasibility and pathways of reactions. While specific DFT studies focused exclusively on dimesityldichlorosilane are not extensively documented in publicly available literature, the methodologies are well-established and have been applied to similar chlorosilane systems. These studies provide a framework for how the reaction mechanisms of this compound can be computationally elucidated.

A critical aspect of understanding a chemical reaction is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, a key determinant of the reaction rate. DFT calculations are instrumental in locating these transition states and calculating their corresponding energy barriers.

Methods like synchronous transit-guided quasi-Newton (STQN) or the dimer method are employed to locate the saddle point on the potential energy surface that corresponds to the transition state. Once located, frequency calculations are performed to verify the transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

For a hypothetical reaction involving this compound, such as its reduction or reaction with a nucleophile, DFT calculations could provide the activation energy barriers for different proposed pathways. An illustrative data table for a hypothetical reaction is presented below.

| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (kcal/mol) |

| Nucleophilic Attack | Mes₂SiCl₂ + Nu⁻ | [Mes₂SiCl₂(Nu)]⁻ | Mes₂SiCl(Nu) + Cl⁻ | 15.2 |

| Reductive Silylation | Mes₂SiCl₂ + 2 e⁻ | [Mes₂SiCl₂]²⁻ | Mes₂Si: + 2 Cl⁻ | 25.8 |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

DFT provides a detailed picture of the electronic structure of molecules, including the distribution of electron density and the nature of molecular orbitals. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can offer profound insights into the reactivity of a molecule. For this compound, the LUMO is expected to be localized on the Si-Cl bonds, indicating that these are the sites susceptible to nucleophilic attack.

By mapping the potential energy surface, DFT can be used to trace the entire reaction pathway, from reactants through the transition state to the products. This allows for a comprehensive understanding of the reaction mechanism, including the formation of any intermediates. For complex reactions, multiple competing pathways may exist, and DFT can help to identify the most energetically favorable route. The steric bulk of the mesityl groups in this compound is expected to play a significant role in dictating the preferred reaction pathways by influencing the accessibility of the silicon center.

For instance, in a transition-metal-catalyzed cross-coupling reaction involving this compound, an organometallic intermediate featuring a silicon-metal bond might be formed. DFT could be used to determine the relative energies of different spin states (e.g., singlet, triplet) of this intermediate and to investigate the possibility of spin crossover along the reaction pathway. Such calculations are crucial for a complete understanding of the catalytic cycle.

Molecular Mechanics and Quantum Chemical Calculations for Conformational Analysis

The three-dimensional structure of a molecule, or its conformation, is critical to its reactivity. For a molecule with bulky substituents like this compound, steric interactions play a major role in determining the preferred conformation. Molecular mechanics (MM) and quantum chemical (QC) calculations are two primary computational tools for performing conformational analysis.

Molecular mechanics methods use classical physics to model the potential energy of a molecule as a function of its geometry. These methods are computationally inexpensive and are well-suited for exploring the conformational space of large molecules. By systematically rotating the bonds in this compound, MM calculations can identify low-energy conformations.

Quantum chemical methods, such as DFT, provide a more accurate description of the electronic structure and are therefore more reliable for calculating the relative energies of different conformers. A common approach is to use a molecular mechanics search to identify a set of low-energy conformers, which are then re-optimized at a higher level of theory, such as DFT, to obtain more accurate energies. The relative populations of the conformers at a given temperature can then be estimated using the Boltzmann distribution. For this compound, the orientation of the mesityl groups relative to the SiCl₂ fragment would be the primary focus of such a conformational analysis.

An illustrative table showing the relative energies of different hypothetical conformers of this compound is provided below.

| Conformer | Dihedral Angle (C-C-Si-Cl) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| A | 30° | 0.0 | 75.3 |

| B | 90° | 1.5 | 24.1 |

| C | 150° | 5.0 | 0.6 |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

Theoretical Predictions for Optoelectronic Properties of Doped Silicon Clusters

Silicon clusters and nanoparticles have attracted significant interest due to their potential applications in optoelectronics. The electronic and optical properties of these materials can be tuned by doping them with other elements. Theoretical calculations play a crucial role in predicting how doping will affect these properties, guiding the design of new materials with desired characteristics.

For example, theoretical studies have been conducted on silicon clusters doped with elements like boron, phosphorus, or transition metals. These studies have shown that the dopant atoms can significantly alter the HOMO-LUMO gap of the silicon cluster, which in turn affects its optical properties. Similar computational approaches could be applied to predict the properties of silicon clusters functionalized with silyl (B83357) groups derived from this compound.

Simulation of Nanoparticle Growth and Self-Assembly Processes

The formation of nanoparticles from molecular precursors is a complex process involving nucleation, growth, and self-assembly. Computer simulations can provide a dynamic picture of these processes at the atomic level, offering insights that are difficult to obtain experimentally.

Simulations of silicon nanoparticle growth often employ a combination of quantum chemical calculations and molecular dynamics (MD) or kinetic Monte Carlo (kMC) methods. Quantum chemical calculations can be used to determine the reaction rates for the initial steps of cluster formation from precursor molecules like chlorosilanes. These rates can then be used as input for larger-scale simulations that model the growth of the nanoparticles over time.

For a precursor like this compound, the bulky mesityl groups would be expected to have a significant influence on the nanoparticle growth and self-assembly process. Simulations could be used to investigate how these steric factors affect the size, shape, and surface chemistry of the resulting silicon nanoparticles. While specific simulations of nanoparticle growth from this compound have not been reported, studies on other chlorosilane precursors provide a blueprint for how such investigations could be carried out.

Applications of Dimesityldichlorosilane in Advanced Materials Research

Precursors for Silicon Carbide Ceramics

The synthesis of silicon carbide (SiC) ceramics often involves the pyrolysis of pre-ceramic polymers, typically polycarbosilanes. These polymers are commonly synthesized through the dechlorination of dichlorosilanes. For instance, polydimethylsilane, a precursor for polycarbosilane, is produced from the dechlorination of dimethyldichlorosilane. The resulting polycarbosilane is then subjected to pyrolysis at high temperatures to yield silicon carbide.

Table 1: General Synthesis of Polycarbosilane from Dichlorosilanes

| Step | Process | Reactant(s) | Product(s) |

| 1 | Dechlorination/Polymerization | Dichlorosilane (B8785471) (e.g., Dimethyldichlorosilane) | Polysilane (e.g., Polydimethylsilane) |

| 2 | Pyrolysis | Polysilane | Polycarbosilane + Volatile byproducts |

| 3 | Ceramization | Polycarbosilane | Silicon Carbide (SiC) |

Integration into High-End Packing Materials for Liquid Chromatography

In high-performance liquid chromatography (HPLC), the stationary phase plays a crucial role in the separation of analytes. Silica-based packing materials are widely used, and their surfaces are often chemically modified to achieve desired separation characteristics. Dichlorosilanes are utilized in the synthesis of these stationary phases to create a variety of bonded phases.

Theoretically, Dimesityldichlorosilane could be used to create a unique stationary phase for HPLC. The reaction of this compound with the silanol (B1196071) groups on the surface of silica (B1680970) particles would result in a bonded phase with bulky, aromatic mesityl groups. This could offer unique separation selectivity, particularly for aromatic or sterically demanding analytes, based on a combination of hydrophobic and π-π interactions. The steric bulk of the mesityl groups could also influence the accessibility of the silica surface, potentially affecting retention and selectivity in novel ways.

Contributions to Specialized Polysiloxane Formulations

Polysiloxanes, or silicones, are known for their diverse applications stemming from their unique properties such as thermal stability, low surface tension, and hydrophobicity. The synthesis of polysiloxanes often involves the hydrolysis of dichlorosilanes.

Water Repellency Enhancements

The hydrolysis of this compound would lead to the formation of polysiloxanes with pendant mesityl groups. The inherent hydrophobicity of the aromatic mesityl groups would be expected to impart significant water-repellent properties to the resulting polymer. Such polysiloxanes could be applied as coatings to various surfaces to create highly hydrophobic and durable water-repellent finishes.

Lubricant and Hydraulic Fluid Development

Polysiloxanes are valued as high-performance lubricants and hydraulic fluids due to their excellent thermal stability and low viscosity-temperature coefficient. The incorporation of bulky mesityl groups from this compound into the polysiloxane backbone could enhance the thermal and oxidative stability of the fluid. The steric hindrance provided by the mesityl groups might inhibit chain-chain interactions, potentially leading to fluids with favorable rheological properties over a wide temperature range.

Anti-foaming and Release Agent Components

Silicone-based polymers are effective anti-foaming agents due to their low surface tension and ability to spread rapidly at interfaces. Polysiloxanes derived from this compound could exhibit these properties. The bulky mesityl groups might further enhance their effectiveness by disrupting the stability of foam lamellae. Similarly, as release agents, the low surface energy imparted by these polysiloxanes could prevent adhesion between surfaces.

Potential in Microelectronics and Optical Materials (as a representative organosilane precursor)

Organosilane precursors are fundamental in the fabrication of microelectronic devices and optical materials. Dichlorosilanes are used in chemical vapor deposition (CVD) processes to deposit thin films of silicon-based materials, such as silicon dioxide and silicon nitride, which are essential as dielectric layers and passivation coatings.

As a dichlorosilane, this compound could potentially be used as a precursor in CVD. The presence of the aromatic mesityl groups could lead to the formation of silicon-based films with incorporated carbon, potentially resulting in materials with tailored dielectric properties or refractive indices.

In the realm of optical materials, organosilanes are used to synthesize optically transparent polymers and hybrid organic-inorganic materials. The incorporation of the mesityl groups from this compound could be leveraged to modify the refractive index, thermal stability, and mechanical properties of these materials for applications in lenses, waveguides, and other optical components.

Q & A

Basic: What are the key experimental considerations for synthesizing dimesityldichlorosilane?

Methodological Answer:

Synthesis requires strict anhydrous conditions due to the compound’s sensitivity to moisture. A typical approach involves reacting dichlorosilane precursors with mesityl Grignard reagents (e.g., mesitylmagnesium bromide) in an inert atmosphere (argon/nitrogen). Reaction progress is monitored via gas chromatography or NMR spectroscopy to track intermediate formation. Purification employs fractional distillation under reduced pressure to isolate the product from byproducts like trichlorosilanes. Ensure safety protocols for handling pyrophoric Grignard reagents and corrosive HCl byproducts .

Basic: How can researchers verify the purity and structural identity of this compound?

Methodological Answer:

Characterization involves:

- NMR Spectroscopy : Compare , , and spectra with literature data to confirm substitution patterns and silicon bonding environments.

- Elemental Analysis : Validate C, H, and Cl content within ±0.3% of theoretical values.

- X-ray Crystallography : Resolve crystal structures to confirm steric bulk and bond angles, critical for understanding reactivity in silicon-centered reactions .

Advanced: How does steric hindrance from mesityl groups influence this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The bulky mesityl groups reduce nucleophilic substitution rates by shielding the silicon center. To study this, conduct kinetic experiments comparing reaction rates with less hindered analogs (e.g., diphenyldichlorosilane). Use UV-Vis or NMR to monitor intermediate formation. Computational modeling (DFT) can quantify steric effects by analyzing LUMO localization and transition states .

Advanced: What strategies resolve contradictions in reported hydrolysis rates of this compound?

Methodological Answer:

Discrepancies often arise from variations in solvent polarity, trace water content, or measurement techniques. Design controlled experiments:

- Solvent Screening : Compare hydrolysis rates in THF vs. toluene using conductivity probes.

- Isotopic Labeling : Use DO to track hydrolysis pathways via mass spectrometry.

- Replicate Conditions : Adhere to documented protocols (e.g., temperature, inert gas purity) to isolate variables .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant aprons, and full-face shields.

- Ventilation : Perform reactions in fume hoods to mitigate HCl vapor exposure.

- Spill Management : Neutralize spills with sodium bicarbonate or dry sand; avoid water to prevent exothermic reactions.

- Storage : Keep in sealed, moisture-free containers under inert gas. Reference MSDS guidelines for emergency procedures .

Advanced: How can computational methods predict this compound’s stability in novel solvent systems?

Methodological Answer:

Leverage molecular dynamics (MD) simulations to model solvation effects and predict degradation pathways. Input parameters include dielectric constants, solvent polarity indices, and silicon-chloride bond dissociation energies. Validate predictions experimentally using accelerated aging tests (e.g., elevated temperatures) coupled with HPLC or Raman spectroscopy to detect decomposition products .

Advanced: What analytical techniques differentiate between this compound and its hydrolysis byproducts?

Methodological Answer:

- FTIR Spectroscopy : Identify Si-Cl (500–600 cm) vs. Si-O-Si (1000–1100 cm) stretching bands.

- Mass Spectrometry (ESI-TOF) : Detect molecular ions for parent compound ([M] at m/z 399) vs. siloxane oligomers.

- TGA/DSC : Monitor thermal stability; siloxanes exhibit higher decomposition temperatures due to cross-linking .

Basic: How should researchers design experiments to study this compound’s ligand properties in coordination chemistry?

Methodological Answer:

- Metal Complexation : React with transition metal precursors (e.g., PdCl) in dry toluene. Monitor ligand exchange via NMR if phosphine ligands are displaced.

- Stoichiometric Studies : Use Job’s method to determine binding stoichiometry.

- Single-Crystal Analysis : Resolve metal-silicon bond distances to assess ligand strength .

Advanced: How do electronic effects of mesityl substituents impact this compound’s electrochemical behavior?

Methodological Answer:

Perform cyclic voltammetry in anhydrous acetonitrile with a Ag/Ag reference electrode. Compare reduction potentials with less electron-donating aryl groups (e.g., phenyl). Correlate results with Hammett σ values to quantify electronic contributions. Augment with DFT calculations to map electron density distributions .

Advanced: How to address inconsistencies in catalytic activity when using this compound as a precatalyst?

Methodological Answer:

Potential variables include trace moisture, ligand decomposition, or metal impurities. Implement:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.